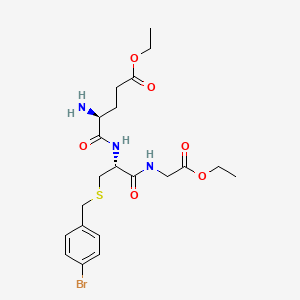

![molecular formula C6H2Cl2N2O B585727 2,4-二氯呋并[2,3-D]嘧啶 CAS No. 1000577-84-3](/img/structure/B585727.png)

2,4-二氯呋并[2,3-D]嘧啶

描述

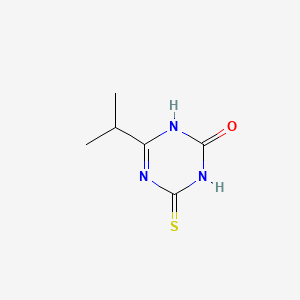

2,4-Dichlorofuro[2,3-D]pyrimidine is a furopyrimidine derivative . It has a molecular weight of 148.978 . It is used in the preparation of phosphoinositide 3-kinase inhibitor .

Synthesis Analysis

The synthesis of 2,4-Dichlorofuro[2,3-D]pyrimidine involves the use of 3-Amino-2-methoxycarbonylthiophene as the main raw material . An intermediate (thiofuran siamese) 2,4-dichloro-thieno[3,2-d]pyrimidine was synthesized . The first step yield was 84% (190 °C) and the second step yield was 81.4% (105 °C, m(intermediate):m(phosphorus oxychloride) = 1:6.4) .Molecular Structure Analysis

The molecular structure of 2,4-Dichlorofuro[2,3-D]pyrimidine is represented by the formula C6H2Cl2N2O . The InChI code is 1S/C6H2Cl2N2O/c7-5-4-3 (1-2-11-4)9-6 (8)10-5/h1-2H .Physical And Chemical Properties Analysis

2,4-Dichlorofuro[2,3-D]pyrimidine is a solid substance . It is stored at a temperature between 2-8°C in an inert atmosphere .科学研究应用

Therapeutic Potential

2,4-Dichlorofuro[2,3-D]pyrimidine derivatives have shown significant therapeutic potential . They are part of a larger group of compounds known as pyridopyrimidines, which have been extensively studied for their biological activity . These compounds have been used in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .

Antimicrobial Activity

Pyrimidine derivatives, including 2,4-Dichlorofuro[2,3-D]pyrimidine, have demonstrated antimicrobial activity . They have been synthesized and evaluated for their ability to inhibit the growth of various bacteria and fungi . This makes them potential candidates for the development of new antimicrobial drugs .

Antifolate Activity

6-Bromo-2,4-dichlorofuro[2,3-D]pyrimidine derivatives have been explored as inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii. These organisms are responsible for causing diseases such as pneumonia and toxoplasmosis, respectively. By inhibiting dihydrofolate reductase, these compounds can prevent the organisms from synthesizing DNA and proteins, thereby inhibiting their growth.

Synthesis of Highly Functionalized Pyrimidines

2,4-Dichlorofuro[2,3-D]pyrimidine can be used as a key intermediate in the synthesis of highly functionalized pyrimidines . By reacting this compound with different amine nucleophiles under carefully controlled reaction conditions, a variety of 2,4,5,6-tetrasubstituted or fused pyrimidines can be obtained . This makes 2,4-Dichlorofuro[2,3-D]pyrimidine a valuable tool in the field of synthetic chemistry .

Development of New Therapies

The pyridopyrimidine moiety, which includes 2,4-Dichlorofuro[2,3-D]pyrimidine, is present in relevant drugs and has been studied in the development of new therapies . For example, palbociclib, a breast cancer drug developed by Pfizer, contains a pyridopyrimidine moiety .

Potential Activity Against Rheumatoid Arthritis

Dilmapimod, another compound containing a pyridopyrimidine moiety, has shown potential activity against rheumatoid arthritis . This suggests that 2,4-Dichlorofuro[2,3-D]pyrimidine and its derivatives could potentially be used in the development of new treatments for rheumatoid arthritis .

安全和危害

未来方向

作用机制

Target of Action

The primary target of 2,4-Dichlorofuro[2,3-D]pyrimidine is phosphoinositide 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a valuable target in the development of therapeutic strategies.

Mode of Action

2,4-Dichlorofuro[2,3-D]pyrimidine acts as an inhibitor of the PI3K enzyme . By binding to the active site of the enzyme, it prevents the enzyme from performing its function, thereby disrupting the signaling pathways that rely on PI3K. This disruption can lead to various changes in cellular functions, depending on the specific pathway affected.

Biochemical Pathways

The inhibition of PI3K by 2,4-Dichlorofuro[2,3-D]pyrimidine affects several biochemical pathways. Most notably, it impacts the PI3K/AKT/mTOR pathway , which is involved in cell cycle progression, growth, and survival . By inhibiting PI3K, the compound can disrupt this pathway, potentially leading to reduced cell proliferation and survival.

Result of Action

The inhibition of PI3K by 2,4-Dichlorofuro[2,3-D]pyrimidine can lead to a decrease in cell proliferation and survival, particularly in cancer cells that rely on the PI3K/AKT/mTOR pathway for growth and survival . This makes the compound a potential candidate for the development of anticancer therapies.

属性

IUPAC Name |

2,4-dichlorofuro[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O/c7-4-3-1-2-11-5(3)10-6(8)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHMENBSHWUDOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C1C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659987 | |

| Record name | 2,4-Dichlorofuro[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichlorofuro[2,3-D]pyrimidine | |

CAS RN |

1000577-84-3 | |

| Record name | 2,4-Dichlorofuro[2,3-d]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000577-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorofuro[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{(3S)-3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B585646.png)

![2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic-d3 Acid Ethyl Ester](/img/structure/B585651.png)